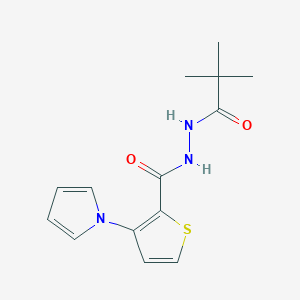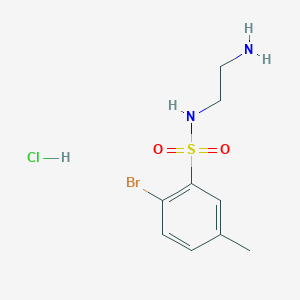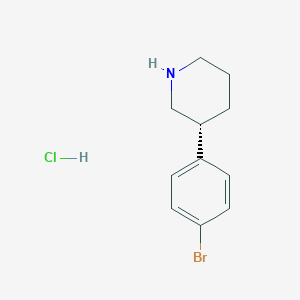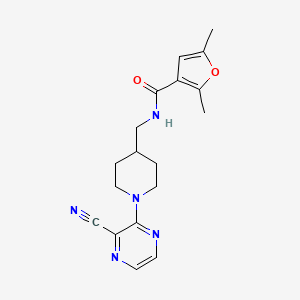![molecular formula C23H20N4O3 B2835267 2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide CAS No. 921776-00-3](/img/no-structure.png)
2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide is a useful research compound. Its molecular formula is C23H20N4O3 and its molecular weight is 400.438. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial Activity
The compound’s unique chemical scaffold makes it an interesting candidate for antibacterial research. Studies have explored its potential against bacterial strains such as Staphylococcus aureus and Escherichia coli. Researchers have even investigated its interactions with clinically used antibiotics like ampicillin and kanamycin .
Mécanisme D'action
Target of Action
Similar compounds such as pyrazolo[3,4-d]pyrimidines have been found to interact with various targets, including the calcium/calmodulin-dependent protein kinase type ii subunit gamma .
Biochemical Pathways
Similar compounds have been found to inhibit certain pathways in mycobacteria , suggesting that this compound may also interact with similar pathways.
Pharmacokinetics
The molecular weight of a similar compound, c25h24n2os2, is 432611 , which may influence its bioavailability and pharmacokinetics.
Result of Action
Similar compounds have shown high activity against certain cell lines , suggesting that this compound may also have potent effects.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-methylbenzaldehyde with barbituric acid to form 3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidine-1(2H)-carboxylic acid. This intermediate is then coupled with N-phenylacetamide in the presence of a coupling agent to form the final product.", "Starting Materials": [ "4-methylbenzaldehyde", "barbituric acid", "N-phenylacetamide", "coupling agent" ], "Reaction": [ "Step 1: Condensation of 4-methylbenzaldehyde with barbituric acid in the presence of a catalyst to form 3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidine-1(2H)-carboxylic acid.", "Step 2: Coupling of 3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidine-1(2H)-carboxylic acid with N-phenylacetamide in the presence of a coupling agent to form the final product, 2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide." ] } | |
Numéro CAS |
921776-00-3 |
Nom du produit |
2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide |
Formule moléculaire |
C23H20N4O3 |
Poids moléculaire |
400.438 |
Nom IUPAC |
2-[3-[(4-methylphenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-phenylacetamide |
InChI |
InChI=1S/C23H20N4O3/c1-16-9-11-17(12-10-16)14-27-22(29)21-19(8-5-13-24-21)26(23(27)30)15-20(28)25-18-6-3-2-4-7-18/h2-13H,14-15H2,1H3,(H,25,28) |
Clé InChI |
QJPLHOSUFDNCSD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=CC=CC=C4 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-((4-chlorobenzyl)thio)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2835186.png)
![methyl 3-{[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4-methoxybenzoate](/img/structure/B2835187.png)
![N-(4-chlorophenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2835188.png)
![3,3-Dimethyl-2-oxaspiro[4.5]decan-1-one](/img/structure/B2835190.png)


![6-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-5-oxaspiro[3.4]octane-2-carboxylic acid](/img/structure/B2835193.png)

![Ethyl 2-(benzylthio)-7-methyl-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2835198.png)


![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2835203.png)
